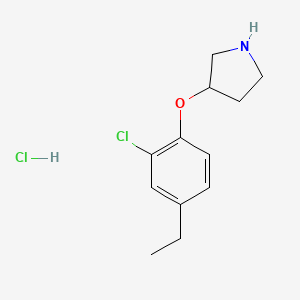

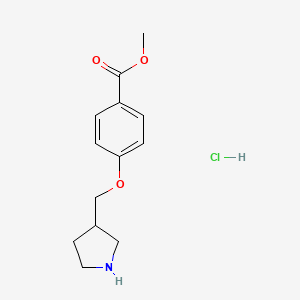

![molecular formula C17H19Cl2NO B1424611 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride CAS No. 1219972-24-3](/img/structure/B1424611.png)

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride

Vue d'ensemble

Description

The compound “5-Chloro[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride” is a complex organic molecule. It contains a biphenyl group, which is two phenyl rings connected by a single bond, and a piperidinyl group, which is a six-membered ring with one nitrogen atom . The molecule also contains a chlorine atom, which is likely involved in its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and the chlorine atom. The biphenyl group would likely contribute to the rigidity of the molecule, while the piperidinyl group could potentially introduce some flexibility . The presence of the chlorine atom could also influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the chlorine atom, the biphenyl group, and the piperidinyl group. The chlorine atom could potentially be involved in electrophilic aromatic substitution reactions . The biphenyl group might undergo reactions typical of aromatic compounds, while the piperidinyl group could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar amine group and the nonpolar biphenyl group . Its melting and boiling points would likely be relatively high due to the presence of multiple ring structures .Applications De Recherche Scientifique

Antimalarial Activity

A study by Werbel et al. (1986) explored the antimalarial activity of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, closely related to 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride. These compounds showed high activity against Plasmodium berghei in mice and potential for extended protection against infection even after oral administration (Werbel et al., 1986).

Antibacterial Activity

Hu et al. (2006) synthesized Pyridyl Polyheterocyclic Oxime-ether Schiff Bases containing triazole and oxadiazole subunits, with a structure similar to the chemical . The study primarily evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria (Hu, Li, & Huang, 2006).

Cognitive Function Modulation

Marchetti et al. (2000) investigated the effects of 5-HT4 receptor agonists, including compounds structurally related to 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride, on learning and memory in an olfactory associative discrimination task. The study suggested that 5-HT4 receptors play a role in associative memory (Marchetti et al., 2000).

Blood Platelet Aggregation Inhibition

Research by Grisar et al. (1976) identified compounds, including 1-[4'-Chloro(1,1'-biphenyl)-4-yl-2-(2-piperdinyl)ethanone hydrochloride, that inhibit blood platelet aggregation. This study contributes to understanding the potential cardiovascular applications of related compounds (Grisar et al., 1976).

Chemical Reactions with Ethers

Naito et al. (1996) conducted laser flash photolyses of (biphenyl-4-yl)chlorodiazirine in ethers. This research helps in understanding the reactive behavior of chlorodiazirine compounds in the presence of ethers, which can be related to the reactions of 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride (Naito et al., 1996).

Anion-Exchange Membrane Performance

A study by Du et al. (2021) on poly(biphenyl piperidine)s anion-exchange membranes, which are structurally related to the chemical , revealed improvements in ionic conductivity and stability. This research has implications for the development of fuel cells and other energy technologies (Du, Zhang, Yuan, & Wang, 2021).

Coordination Polymers and Magnetic Studies

Ahmad et al. (2012) utilized an ether-bridged ligand similar to 5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride to construct coordination polymers with Co(II) and Mn(II) ions. These compounds could be explored for their potential in materials science and magnetic applications (Ahmad et al., 2012).

Mécanisme D'action

Target of Action

It’s known that many organic compounds interact with specific proteins or enzymes in the body, altering their function and leading to changes in cellular activity .

Mode of Action

It’s worth noting that many organic compounds work by binding to their target proteins or enzymes, altering their structure or function, and thereby affecting the biochemical processes in which these targets are involved .

Biochemical Pathways

It’s known that organic compounds can influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed into the body, distributed to different tissues, metabolized into different forms, and finally excreted .

Result of Action

The effects of an organic compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of organic compounds .

Propriétés

IUPAC Name |

3-(4-chloro-2-phenylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJOWMZPQZCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)

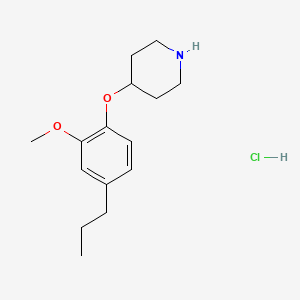

![3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424535.png)

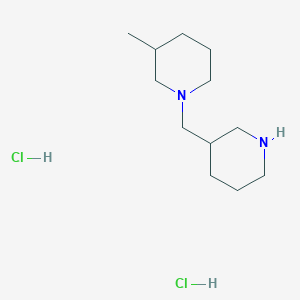

![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)

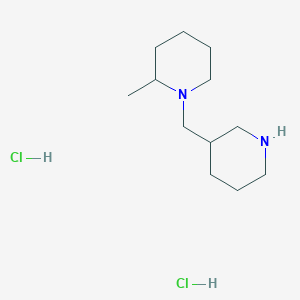

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)

![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)

![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)

![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)

![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)

![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)